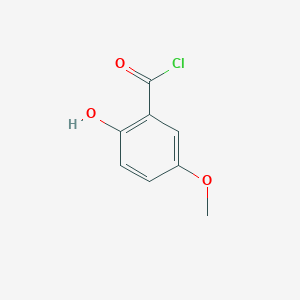

2-Hydroxy-5-methoxybenzoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVDOKVGVSGBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 2 Hydroxy 5 Methoxybenzoyl Chloride

Conventional Synthetic Routes

Conventional methods for the synthesis of 2-Hydroxy-5-methoxybenzoyl chloride predominantly rely on the conversion of the corresponding carboxylic acid, 2-Hydroxy-5-methoxybenzoic acid, into its more reactive acyl chloride derivative. This transformation is typically accomplished through the use of a chlorinating agent.

Acyl Chlorination from 2-Hydroxy-5-methoxybenzoic Acid Precursors

The most direct and common precursor for the synthesis of this compound is 2-Hydroxy-5-methoxybenzoic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, enhancing the electrophilicity of the carbonyl carbon and facilitating subsequent reactions such as esterification and amidation. wikipedia.org The hydroxyl group of the carboxylic acid is a poor leaving group, and its conversion to a better leaving group is the primary role of the chlorinating agent. libretexts.org

Utilization of Thionyl Chloride as a Chlorinating Agent

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.orgmasterorganicchemistry.com The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com This is advantageous as the gaseous nature of the byproducts simplifies the purification of the final product. wikipedia.org

The mechanism of this reaction involves several steps. Initially, the carboxylic acid attacks the sulfur atom of thionyl chloride. libretexts.orgyoutube.com This is followed by the departure of a chloride ion and subsequent formation of a highly reactive chlorosulfite intermediate. libretexts.org The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. libretexts.org This leads to the formation of a tetrahedral intermediate which then collapses, eliminating the chlorosulfite group and forming the final acyl chloride. masterorganicchemistry.com The chlorosulfite group readily decomposes into sulfur dioxide and a chloride ion. libretexts.org

The reaction is often carried out in the presence of a catalyst, such as dimethylformamide (DMF) or pyridine (B92270). wikipedia.orggoogle.com These catalysts can activate the thionyl chloride or the carboxylic acid, thereby increasing the reaction rate. wikipedia.orggoogle.com

Table 1: Conventional Synthesis of this compound

| Precursor | Reagent | Key Features |

| 2-Hydroxy-5-methoxybenzoic acid | Thionyl Chloride (SOCl₂) | Forms gaseous byproducts (SO₂ and HCl), simplifying purification. |

Advanced and Environmentally Conscious Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly chemical processes. This has led to the exploration of advanced synthetic methodologies for the preparation of acyl chlorides, including this compound, that align with the principles of green chemistry.

Green Chemistry Principles in Benzoyl Chloride Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com Key principles applicable to the synthesis of benzoyl chlorides include waste prevention, the use of less hazardous chemical syntheses, and the use of catalysts instead of stoichiometric reagents. wjpmr.com The development of greener alternatives to traditional chlorinating agents and the use of solvent-free reaction conditions are active areas of research. acs.org For instance, the use of ionic liquids as a greener alternative to conventional solvents has been explored for benzoylation reactions. nih.gov

Alternative Chlorinating Reagents (e.g., Triphosgene)

While thionyl chloride is effective, its toxicity and the generation of acidic byproducts can be problematic. researchgate.net This has prompted the investigation of alternative chlorinating agents. Triphosgene (B27547), a solid and safer-to-handle substitute for the highly toxic phosgene (B1210022) gas, has emerged as a viable alternative for converting carboxylic acids to acyl chlorides. newdrugapprovals.orgwikipedia.org It can be used to prepare acyl chlorides from carboxylic acids, often in the presence of a catalytic amount of DMF. nih.gov The reaction with triphosgene proceeds under mild conditions and can be highly efficient. nih.gov

Table 2: Comparison of Chlorinating Agents

| Chlorinating Agent | Physical State | Key Advantages | Key Disadvantages |

| Thionyl Chloride | Liquid | Gaseous byproducts, readily available | Toxic, generates HCl gas |

| Triphosgene | Solid | Safer to handle than phosgene, effective under mild conditions | Decomposes to phosgene, can be more expensive |

Catalytic Approaches in Acyl Chloride Formation

Catalytic methods are at the heart of green chemistry as they can enhance reaction rates and selectivity while minimizing waste. In the context of acyl chloride synthesis, catalysts are often employed to activate the carboxylic acid or the chlorinating agent. For instance, N,N-disubstituted formamides like DMF are known to catalyze the reaction between carboxylic acids and chlorinating agents like thionyl chloride and oxalyl chloride. wikipedia.orggoogle.com The catalyst reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent. wikipedia.org This catalytic cycle allows for the use of smaller quantities of the activating agent, thereby reducing waste. Research is also being conducted on the use of immobilized catalysts that can be easily recovered and reused, further enhancing the sustainability of the process. google.com

Precursor Compound Synthesis and Functionalization

The journey to synthesizing this compound begins with the formation of its key precursor, 2-hydroxy-5-methoxybenzaldehyde (B1199172). This section explores the primary methods for its synthesis and subsequent derivatization from related compounds.

2-Hydroxy-5-methoxybenzaldehyde serves as a fundamental building block, or synthon, in the path to the target compound. Its synthesis is predominantly achieved through formylation reactions of 4-methoxyphenol (B1676288). Two classical methods, the Reimer-Tiemann and Duff reactions, are commonly employed for this purpose.

The Reimer-Tiemann reaction involves the ortho-formylation of phenols. byjus.com In this case, 4-methoxyphenol is treated with chloroform (B151607) in a basic solution, such as aqueous sodium hydroxide. byjus.com The reaction proceeds through the in-situ generation of dichlorocarbene, a highly reactive intermediate, which then attacks the electron-rich phenoxide ring, leading to the introduction of an aldehyde group primarily at the ortho position to the hydroxyl group. byjus.comnumberanalytics.com This method has been reported to produce 2-hydroxy-5-methoxybenzaldehyde with a yield of approximately 79%. wikipedia.orgchemicalbook.com

The Duff reaction , another formylation method, utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically in a solvent like glycerol (B35011) or acetic acid. ecu.eduwikipedia.org This reaction also favors ortho-formylation of phenols. wikipedia.org While generally considered less efficient than the Reimer-Tiemann reaction, modifications to the Duff reaction, such as the use of trimethylsilyl (B98337) chloride, have been explored to improve yields. ecu.edu

A notable synthesis of 2-hydroxy-5-methoxybenzaldehyde involves the Reimer-Tiemann formylation of 4-methoxyphenol, which can be obtained from the Baeyer-Villiger oxidation of anisaldehyde, itself derived from the oxidation of anethole. chemicalbook.com This multi-step process highlights the interconnectedness of various organic reactions in achieving a target molecule.

Below is an interactive data table summarizing the key aspects of these synthetic methods.

An alternative approach to this compound involves the derivatization of other readily available methoxy-substituted aromatic compounds. One such precursor is p-anisic acid (4-methoxybenzoic acid), which is naturally found in anise. wikipedia.org

The conversion of p-anisic acid to the desired product requires several synthetic steps. A plausible pathway involves the introduction of a hydroxyl group at the ortho position to the carboxyl group and subsequent chlorination. The introduction of the hydroxyl group can be challenging and may require specific directing groups or reaction conditions.

Another potential starting material is 2-hydroxy-5-methoxybenzoic acid. mendelchemicals.com This compound can be synthesized through various methods, including the carboxylation of 4-methoxyphenol. Once obtained, the carboxylic acid can be converted to the corresponding acyl chloride, this compound, using a suitable chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This direct chlorination of the carboxylic acid is a common and effective method for the preparation of acyl chlorides.

Furthermore, the synthesis can commence from m-methoxybenzoic acid, which can be brominated to yield 2-bromo-5-methoxybenzoic acid. google.com Subsequent nucleophilic substitution of the bromine atom with a hydroxyl group, followed by chlorination of the carboxylic acid, presents another viable, albeit multi-step, route.

Process Optimization and Scalability in Laboratory and Industrial Production

The transition from a laboratory-scale synthesis to industrial production necessitates a thorough optimization of the reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, several factors are critical in this scale-up process.

In the Reimer-Tiemann reaction for preparing the precursor aldehyde, optimizing parameters such as temperature, pressure, and the molar ratios of reactants can significantly impact the yield and purity. google.com For instance, conducting the reaction at elevated temperatures and pressures has been shown to reduce reaction times. google.com The use of phase-transfer catalysts can also enhance the reaction rate and efficiency in biphasic systems. cqu.edu.cn

For the chlorination step, where 2-hydroxy-5-methoxybenzoic acid is converted to the acyl chloride, the choice of chlorinating agent is crucial. While thionyl chloride is commonly used, alternatives like triphosgene may offer milder reaction conditions and easier work-up procedures. google.com The removal of byproducts, such as sulfur dioxide and hydrochloric acid when using thionyl chloride, is a key consideration in large-scale production to prevent environmental pollution and ensure product purity. google.com

The table below provides a summary of key considerations for process optimization and scalability.

Reactivity Profiles and Reaction Pathways of 2 Hydroxy 5 Methoxybenzoyl Chloride in Organic Synthesis

Acylation Reactions

2-Hydroxy-5-methoxybenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized for its ability to introduce the 2-hydroxy-5-methoxybenzoyl group into various molecules. This reactivity stems from the electrophilic nature of the acyl chloride functional group.

Amide Bond Formation with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-substituted amides. This nucleophilic acyl substitution reaction proceeds readily, often in the presence of a base to neutralize the hydrogen chloride byproduct.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion, leading to the formation of the amide bond. libretexts.org The presence of excess amine or an added base like pyridine (B92270) or triethylamine (B128534) is crucial to scavenge the HCl generated, preventing the protonation of the starting amine and driving the reaction to completion. libretexts.org

For instance, the reaction between an acyl chloride like ethanoyl chloride and a primary amine such as ethylamine (B1201723) is vigorous and results in the formation of an N-substituted amide and the corresponding ammonium (B1175870) chloride salt. libretexts.org Similarly, this compound is expected to react with various primary and secondary amines to yield the corresponding N-(2-hydroxy-5-methoxybenzoyl)amides. These reactions are foundational in the synthesis of a wide array of chemical structures, including those with potential biological activity. For example, N-benzoyl-2-hydroxybenzamides are synthesized by reacting salicylamide (B354443) with various acid chlorides in refluxing pyridine. nih.gov

Table 1: Examples of Amide Bond Formation

| Amine | Product |

|---|---|

| Primary Amine (R-NH₂) | N-alkyl-2-hydroxy-5-methoxybenzamide |

Esterification and O-Acylation Reactions

This compound is also employed in esterification reactions with alcohols and phenols to form the corresponding esters. This process, known as O-acylation, is a common strategy for protecting hydroxyl groups or for synthesizing ester-containing target molecules. The reaction typically occurs in the presence of a base to neutralize the HCl byproduct. nih.gov

The synthesis of esters from acyl chlorides and alcohols is a well-established transformation. nih.gov The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Subsequent elimination of the chloride ion yields the ester. The use of a base is critical for the success of these reactions. nih.gov

A study on the acylation of alcohols with benzoyl chloride was significantly accelerated by the presence of TMEDA (tetramethylethylenediamine), which acts as both an HCl scavenger and an activator of the acyl chloride. researchgate.net Furthermore, chemoselective O-acylation of hydroxyamino acids can be achieved using acyl chlorides in an acidic medium like trifluoroacetic acid, which protonates the amine functionality and allows the hydroxyl group to react selectively. nih.gov

Table 2: O-Acylation Reaction Examples

| Alcohol/Phenol (B47542) | Product |

|---|---|

| Methanol | Methyl 2-hydroxy-5-methoxybenzoate |

Friedel-Crafts Acylation (General Context for Benzoyl Chlorides)

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. sigmaaldrich.combyjus.com This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). sigmaaldrich.combyjus.com The reaction involves the formation of a highly electrophilic acylium ion from the acyl chloride and the Lewis acid catalyst. sigmaaldrich.combyjus.com This acylium ion then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the aryl ketone. sigmaaldrich.combyjus.com

While the general applicability of Friedel-Crafts acylation with various benzoyl chlorides is well-documented, the presence of a hydroxyl group on the this compound ring presents a complication. nih.govnih.govrsc.orgnih.gov The Lewis acid catalyst can complex with the hydroxyl group, potentially deactivating the ring or leading to undesired side reactions. Therefore, direct Friedel-Crafts acylation using this substrate may require protection of the hydroxyl group prior to the reaction.

Despite these limitations, Friedel-Crafts acylation remains a powerful tool in organic synthesis. For instance, the acylation of anisole (B1667542) with benzoyl chloride has been studied over zeolite catalysts, demonstrating the ongoing efforts to develop more environmentally friendly and efficient methods for this important transformation. nih.gov The reaction of benzene (B151609) with ethanoyl chloride in the presence of aluminum chloride is a textbook example, yielding phenylethanone. libretexts.org

Table 3: General Friedel-Crafts Acylation

| Aromatic Substrate | Acyl Chloride | Catalyst | Product |

|---|---|---|---|

| Benzene | Benzoyl Chloride | AlCl₃ | Benzophenone (B1666685) |

Role in Heterocyclic Compound Synthesis

The reactivity of this compound makes it a valuable precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Applications in the Formation of Nitrogen-Containing Heterocycles (e.g., quinolinones, oxadiazoles)

The synthesis of quinolinones, a class of nitrogen-containing heterocycles, can potentially involve intermediates derived from this compound. Although direct synthesis from this specific acyl chloride is not extensively detailed in the provided search results, the general strategies for quinolinone synthesis often involve the cyclization of appropriately substituted anilines or amides. For example, 2-chloroquinoline-3-carbaldehydes can be synthesized from acetanilides using Vilsmeier's reagent. rsc.org

Oxadiazoles, another important class of nitrogen-containing heterocycles, are often synthesized from hydrazides or their derivatives. nih.govresearchgate.net this compound can be converted to the corresponding hydrazide, 2-hydroxy-5-methoxybenzoyl hydrazide, by reaction with hydrazine. This hydrazide can then serve as a key building block for the construction of the oxadiazole ring through various cyclization reactions. For example, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved through the cyclization of carbohydrazides. nih.gov

Table 4: Potential Nitrogen-Containing Heterocycles from this compound Derivatives

| Heterocycle | Key Intermediate |

|---|---|

| Quinolinones | N-Aryl-2-hydroxy-5-methoxybenzamides |

Participation in the Synthesis of Oxygen-Containing Heterocyclic Systems (e.g., coumarin (B35378) derivatives)

Coumarins, or 2H-1-benzopyran-2-ones, are a prominent class of oxygen-containing heterocycles with diverse biological activities. mdpi.comrsc.orgsemanticscholar.org The synthesis of coumarin derivatives can be achieved through various methods, and precursors derived from this compound can play a role. mdpi.comnih.gov

While direct cyclization of this compound itself to form a coumarin is not a standard method, it can be used to synthesize intermediates that lead to coumarins. For instance, the related compound, 2-hydroxy-5-methoxybenzaldehyde (B1199172), is a known precursor for coumarin synthesis via reactions like the Knoevenagel condensation with active methylene (B1212753) compounds. wikipedia.org It is conceivable that this compound could be transformed into intermediates suitable for coumarin synthesis.

Table 5: General Synthetic Approaches to Coumarins

| Reaction Name | Starting Materials |

|---|---|

| Pechmann Condensation | Phenol, β-ketoester |

| Perkin Reaction | Salicylaldehyde (B1680747), Acetic Anhydride |

Nucleophilic Substitution and Condensation Reactions

This compound, as a derivative of benzoic acid, is a versatile reagent in organic synthesis, primarily engaging in reactions that involve the substitution of the chlorine atom by a nucleophile. The presence of the hydroxyl and methoxy (B1213986) groups on the aromatic ring modulates the reactivity of the acyl chloride functional group. These reactions are fundamental to the construction of more complex molecules, such as esters and amides, which are significant scaffolds in medicinal chemistry and materials science.

The primary mechanism for these transformations is nucleophilic acyl substitution. In this process, a nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and the carbonyl group is reformed, resulting in the net substitution of the chlorine atom.

Nucleophilic Substitution Reactions:

Common nucleophiles that react with this compound include alcohols, phenols, amines, and carbanions. The reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.

Esterification: The reaction of this compound with alcohols or phenols yields the corresponding esters. This reaction is often performed in the presence of a non-nucleophilic base like pyridine or triethylamine, which acts as a scavenger for the HCl produced. The hydroxyl group on the benzoyl chloride itself can potentially react, but the acyl chloride is significantly more reactive towards external nucleophiles.

Amide Formation: Primary and secondary amines readily react with this compound to produce amides. Similar to esterification, a base is used to sequester the HCl byproduct. The Schotten-Baumann reaction conditions, which involve an amine, an acyl chloride, and an aqueous base, are often employed for this transformation. For instance, the reaction of a related compound, 2-bromo-5-hydroxy-4-methoxy benzoyl chloride, with N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine is a key step in the synthesis of galantamine, highlighting the industrial relevance of such amide bond formations. google.com

Condensation Reactions:

While the term "condensation reaction" can be broad, in the context of this compound, it often refers to reactions where it acts as an acylating agent in processes that form larger molecules with the elimination of a small molecule like HCl.

Friedel-Crafts Acylation: this compound can be used as an acylating agent in Friedel-Crafts reactions. google.comnih.gov In this electrophilic aromatic substitution reaction, the acyl chloride reacts with an electron-rich aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and generating a highly reactive acylium ion, which then attacks the aromatic ring of the substrate. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones. A related process involves the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran (B137315) with p-methoxybenzoyl chloride. google.com

The table below summarizes the typical nucleophilic substitution and condensation reactions of benzoyl chlorides, which are applicable to this compound.

| Reaction Type | Nucleophile/Substrate | Product | Typical Conditions |

| Esterification | Alcohol (R'-OH) | Ester | Pyridine or Et₃N, CH₂Cl₂ |

| Amide Formation | Amine (R'-NH₂) | Amide | Aqueous NaOH or Pyridine, CH₂Cl₂ |

| Friedel-Crafts Acylation | Aromatic Compound (Ar-H) | Aryl Ketone | AlCl₃, CS₂ or CH₂Cl₂ |

Regioselectivity and Stereochemical Considerations in Reaction Outcomes

The regioselectivity and stereochemistry of reactions involving this compound are dictated by the interplay of its functional groups and the nature of the reacting partner.

Regioselectivity:

The concept of regioselectivity, or the preferential reaction at one site over another, is crucial in understanding the outcomes of reactions with this multifunctional molecule.

At the Acyl Chloride: In nucleophilic substitution reactions, the attack of the nucleophile is highly regioselective for the carbonyl carbon of the acyl chloride. This is due to the significant electrophilicity of this carbon, which is enhanced by the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. The hydroxyl group on the aromatic ring, being a weaker nucleophile than most externally added nucleophiles (especially in a deprotonated state), does not typically interfere via intramolecular cyclization under standard acylation conditions.

In Friedel-Crafts Acylation: When this compound is used as the acylating agent in a Friedel-Crafts reaction, the regioselectivity is determined by the directing effects of the substituents on the substrate being acylated. However, the substituents on the benzoyl chloride itself also play a role. The hydroxyl group is a strongly activating, ortho, para-directing group, while the methoxy group is also an activating, ortho, para-director. The acyl chloride group is a deactivating, meta-directing group. The combined effect of these groups influences the electron density of the aromatic ring of the benzoyl chloride, but in a typical Friedel-Crafts acylation, the regioselectivity is primarily controlled by the electronics of the other reactant.

The table below outlines the directing effects of the substituents on the aromatic ring of this compound, which influence its reactivity in electrophilic aromatic substitution reactions.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OH | 2 | Activating | ortho, para |

| -OCH₃ | 5 | Activating | ortho, para |

| -COCl | 1 | Deactivating | meta |

Stereochemical Considerations:

Stereochemical outcomes become important when this compound reacts with chiral molecules or when a new stereocenter is formed during the reaction.

Reactions with Chiral Nucleophiles: If this compound reacts with a chiral alcohol or amine, the reaction will produce a diastereomeric mixture if the product contains more than one stereocenter, or a single enantiomer if the chiral nucleophile is enantiomerically pure and no new stereocenter is formed. The reaction at the achiral acyl chloride group itself does not typically induce stereoselectivity unless influenced by a chiral catalyst or auxiliary.

Formation of New Stereocenters: In reactions where a new stereocenter is generated, for example, in an asymmetric Friedel-Crafts reaction, the stereochemical outcome (i.e., the ratio of enantiomers or diastereomers) will depend on the use of chiral catalysts or substrates that can control the facial selectivity of the attack on the prochiral intermediate. As of the current literature, specific studies on stereoselective reactions involving this compound are not widely reported. However, the principles of asymmetric synthesis would apply, and the development of such reactions remains an area of interest for accessing enantiomerically enriched compounds.

Mechanistic Investigations of Transformations Involving 2 Hydroxy 5 Methoxybenzoyl Chloride

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic studies specifically for 2-Hydroxy-5-methoxybenzoyl chloride are not extensively documented in publicly available literature. However, its reactivity can be understood through the well-established mechanisms for acyl chlorides, particularly in Friedel-Crafts acylation reactions.

The typical reaction pathway for the Friedel-Crafts acylation of an aromatic compound using an acyl chloride like this compound involves the formation of a highly electrophilic species. chemguide.co.uk The reaction is generally initiated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Pathway Steps:

Formation of the Acylium Ion: The first step is the coordination of the Lewis acid catalyst to the chlorine atom of the benzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage. This results in the formation of a resonance-stabilized acylium ion and a tetrachloroaluminate complex ([AlCl₄]⁻). chemguide.co.ukmasterorganicchemistry.com The acylium ion is the key electrophile in this reaction.

Electrophilic Attack: The electron-rich aromatic ring of another molecule attacks the electrophilic carbon of the acylium ion. masterorganicchemistry.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation and Regeneration of Aromaticity: In the final step, a weak base, usually the [AlCl₄]⁻ complex, abstracts a proton from the arenium ion. masterorganicchemistry.com This restores the aromaticity of the ring, yielding the final ketone product and regenerating the Lewis acid catalyst along with forming HCl. chemguide.co.uk

The transition states in this pathway correspond to the highest energy points between reactants, intermediates, and products. The most significant transition state is associated with the formation of the arenium ion, which involves the energetic cost of breaking the aromatic system. masterorganicchemistry.com

Catalytic Roles and Mechanisms (e.g., Palladium-catalyzed reactions, NHC-catalyzed processes)

While specific examples of palladium-catalyzed or N-Heterocyclic Carbene (NHC)-catalyzed reactions involving this compound are not found in the surveyed literature, the roles of catalysts in transformations of acyl chlorides are well-defined.

Lewis Acid Catalysis: In Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃, FeCl₃) plays a crucial role by activating the acyl chloride. google.com It functions by accepting an electron pair from the chlorine atom, which makes the carbonyl carbon a much stronger electrophile, thereby facilitating the attack by the aromatic ring. chemguide.co.ukyoutube.com Zeolite catalysts, which possess strong acid sites, have also been used to facilitate the acylation of anisole (B1667542) with benzoyl chloride, demonstrating high conversion and selectivity. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are a class of organocatalysts that can activate aldehydes or, in some cases, acylating agents. acs.org A general mechanism for NHC catalysis involves the nucleophilic attack of the carbene on an electrophilic carbonyl center. While direct catalysis on an acyl chloride like this compound is not commonly reported, NHCs are known to catalyze reactions via the formation of acyl azolium intermediates from other precursors. acs.org These intermediates are potent acylating agents.

There is no readily available research detailing the use of palladium catalysts in cross-coupling reactions with this compound.

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is key to confirming a proposed reaction mechanism.

Acylium Ion: The primary intermediate in Friedel-Crafts acylation is the acylium ion (R-C≡O⁺). chemguide.co.uk For the reaction with this compound, this would be the 2-hydroxy-5-methoxybenzoyl cation. This species is planar and stabilized by resonance, with the positive charge shared between the carbonyl carbon and the oxygen atom. youtube.com Its high electrophilicity drives the reaction forward.

Arenium Ion (Sigma Complex): Following the attack of the aromatic ring on the acylium ion, a carbocation intermediate known as the arenium ion is formed. masterorganicchemistry.com This intermediate is non-aromatic and carries a positive charge that is delocalized over the rest of the ring system. The stability of this intermediate influences the rate and regioselectivity of the reaction. The presence of the hydroxyl and methoxy (B1213986) groups on the acylating agent itself does not directly participate in the stabilization of the arenium ion formed from the substrate it is acylating.

Kinetic and Thermodynamic Studies of Reaction Rates and Equilibria

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. However, general principles for Friedel-Crafts acylation apply.

Kinetics: The reaction rate is typically dependent on the concentrations of the aromatic substrate, the acyl chloride, and the Lewis acid catalyst. The rate-determining step is the attack of the aromatic ring on the acylium ion, as this step involves the disruption of aromaticity. masterorganicchemistry.com The nature of the substrate has a significant impact; electron-donating groups on the aromatic substrate increase the reaction rate, while electron-withdrawing groups decrease it.

Thermodynamics: Friedel-Crafts acylations are generally exothermic processes. The formation of a stable ketone and the regeneration of the aromatic ring provide a strong thermodynamic driving force for the reaction. Unlike Friedel-Crafts alkylations, the acylation reaction is not typically reversible, and the product ketone is less reactive than the starting material, preventing polyacylation.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly influence the outcome of transformations involving acyl chlorides.

In Friedel-Crafts acylations, solvents are chosen based on their ability to dissolve the reactants and their inertness under the strong Lewis acidic conditions. Halogenated solvents like dichloromethane (B109758) and dichloroethane have been traditionally used. google.com However, due to environmental and safety concerns, research has explored the use of non-halogenated solvents like nitrobenzene (B124822) or even solvent-free conditions. google.comnih.gov

The solvent can affect the activity of the Lewis acid catalyst by coordinating with it, potentially reducing its efficacy. In some cases, performing the reaction in the absence of a solvent or with minimal solvent has been shown to be effective, particularly in solid-to-solid conversions catalyzed by NHCs, where melting-point depression can facilitate the reaction. acs.org The polarity of the solvent can also influence the stability of charged intermediates like the acylium and arenium ions, thereby affecting the reaction rate.

Computational Chemistry and Theoretical Studies on 2 Hydroxy 5 Methoxybenzoyl Chloride and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties and reaction dynamics. Methodologies such as Density Functional Theory (DFT) and various ab initio and semi-empirical approaches are pivotal in this regard.

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational efficiency. For derivatives of 2-hydroxy-5-methoxybenzoyl chloride, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p), have been employed to optimize molecular geometries and predict electronic properties. nih.gov

Theoretical calculations on (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile have demonstrated a good correlation between the theoretically optimized geometry and experimental data obtained from X-ray crystallography. nih.gov This agreement underscores the suitability of the chosen DFT method for accurately modeling the structural parameters of molecules containing the 2-hydroxy-5-methoxybenzyl group. Such calculations are crucial for understanding the molecule's stability and conformational preferences.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Analyses of the frontier molecular orbitals, electrostatic potential, and bonding orbitals provide a detailed picture of reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

In the DFT study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile, the HOMO and LUMO were found to be localized over the entire molecule, extending from the phenol (B47542) ring to the cyano benzene (B151609) ring. nih.gov The HOMO exhibits both σ and π character, while the LUMO is predominantly of π character. nih.gov The calculated energies for the HOMO and LUMO and their energy gap provide insight into the electronic transitions and charge transfer possibilities within the molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

| Orbital | Energy (a.u.) |

| EHOMO | -0.21428 |

| ELUMO | -0.08493 |

| Energy Gap (ΔE) | 0.12935 |

Table 1: Frontier Molecular Orbital Energies for (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile calculated using DFT. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.gov Green and yellow represent regions of intermediate potential.

For (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile, the MEP map reveals that the negative potential is concentrated around the electronegative oxygen and nitrogen atoms, identifying them as likely sites for electrophilic interaction. nih.gov Conversely, the regions of positive potential are located around the hydrogen atoms. This information is crucial for understanding how the molecule interacts with other reagents and its potential role in chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. These interactions contribute to the stabilization of the molecule.

Molecular Geometry Optimization and Conformational Landscapes

Computational chemistry provides powerful tools for determining the three-dimensional structure of molecules and exploring their conformational flexibility. For this compound and its derivatives, molecular geometry optimization is a crucial first step in theoretical studies, aiming to find the arrangement of atoms that corresponds to the lowest energy, known as the global minimum.

The most widely used methods for this purpose are based on Density Functional Theory (DFT). Various functionals, such as B3LYP, PBEPBE, and M06-2X, are employed in conjunction with basis sets of varying sizes and complexity, like 6-31G(d,p) or the more extensive 6-311++G(d,p), to accurately model the electronic structure and forces within the molecule. The geometry optimization process involves calculating the energy and gradients for an initial structure and iteratively adjusting atomic positions to minimize the energy until a stationary point on the potential energy surface is located.

A key structural feature of this compound is the presence of a hydroxyl group ortho to the benzoyl chloride group. This arrangement allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. This interaction significantly stabilizes the molecule, making the planar conformer the most stable one.

Beyond identifying the global minimum, computational studies explore the complete conformational landscape. This is often achieved through Potential Energy Surface (PES) scans, where a specific dihedral angle (torsion angle) is systematically rotated, and the energy is calculated at each step while allowing the rest of the molecule to relax. For instance, rotating the C-C bond connecting the phenyl ring to the carbonyl group or the C-O bond of the methoxy (B1213986) group can reveal other local energy minima (other stable conformers) and the energy barriers that separate them.

Studies on similar molecules, such as 5-chlorosalicylaldehyde, have shown the existence of multiple conformers. nih.govacs.org The most stable conformer is the one with the intramolecular O-H···O=C hydrogen bond. Higher-energy conformers, where the hydroxyl and/or the aldehyde (or in this case, the acyl chloride) groups are rotated by 180°, can also exist, though they are significantly less populated at thermal equilibrium. nih.govacs.org The calculated energy differences between these conformers provide insight into the molecule's flexibility and the relative stability of different spatial arrangements.

Table 1: Common Computational Methods for Geometry Optimization This table is interactive. You can sort and filter the data.

| Method/Functional | Basis Set | Description |

|---|---|---|

| DFT/B3LYP | 6-311++G(d,p) | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The large basis set with diffuse and polarization functions provides high accuracy. nih.govacs.orgfigshare.com |

| DFT/M06-2X | 6-311+G(d,p) | A high-nonlocality functional with a large amount of Hartree-Fock exchange, known for good performance in systems with non-covalent interactions. |

| MP2 | 6-31G(d,p) | Møller-Plesset perturbation theory of the second order. It is a post-Hartree-Fock method that includes electron correlation, often yielding very accurate geometries. figshare.com |

| DFT/PBEPBE | 6-311++G(d,p) | A gradient-corrected functional (GGA) that is often used in solid-state and periodic systems but also applied to molecular systems. |

Simulation and Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, aiding in structural elucidation.

Infrared (IR) Spectroscopy: Computational methods, primarily DFT, can predict the vibrational frequencies and intensities of a molecule. These calculations produce a set of normal modes, each corresponding to a specific vibration (e.g., stretching, bending). For salicylaldehyde (B1680747) derivatives, calculations excellently reproduce experimental IR spectra. figshare.com A key feature is the O-H stretching band, which, due to the strong intramolecular hydrogen bond, appears as a broad band at lower wavenumbers (e.g., 3100-3040 cm⁻¹) compared to a free hydroxyl group. nih.gov The C=O stretching frequency is also influenced by this hydrogen bond, appearing at a lower wavenumber than in non-hydrogen-bonded analogues. acs.org To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor (e.g., ~0.96-0.98) to account for anharmonicity and methodological approximations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT functionals like B3LYP, is the standard for these calculations. nih.govresearchgate.net The method computes the magnetic shielding tensor for each nucleus, which is then converted to a chemical shift by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Calculations can accurately predict the chemical shifts, aiding in the assignment of complex spectra. For derivatives of 2-hydroxybenzamide, the proton of the phenolic hydroxyl group is significantly deshielded due to the intramolecular hydrogen bond, appearing at a downfield chemical shift.

UV-Vis Spectroscopy: The simulation of electronic absorption spectra is performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netscribd.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For benzophenone (B1666685) derivatives, TD-DFT calculations show that the main absorption bands in the UVA/UVB range are due to π→π* transitions, often involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscribd.comchemrxiv.org The positions of substituents like hydroxyl and methoxy groups significantly influence the λ_max values by modifying the energies of the molecular orbitals.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Salicylaldehyde Derivatives This table is interactive. You can sort and filter the data.

| Spectrum | Parameter | Experimental Value | Calculated Value | Method |

|---|---|---|---|---|

| IR | ν(C=O) stretch | 1665 cm⁻¹ | 1657 cm⁻¹ (scaled) | B3LYP/6-311++G(d,p) |

| IR | ν(O-H) stretch | ~3180 cm⁻¹ | ~3100 cm⁻¹ (scaled) | B3LYP/6-31G(d,p) figshare.com |

| UV-Vis | λ_max (π→π*) | 325 nm | 315 nm | TD-DFT/B3LYP/6-31G(d) scribd.com |

| ¹H NMR | δ(OH) | 10.9 ppm | Varies with method | GIAO/DFT |

| ¹³C NMR | δ(C=O) | 196.4 ppm | Varies with method | GIAO/DFT |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, π-π Stacking)

While intramolecular forces dictate the conformation of a single molecule, intermolecular interactions govern how molecules arrange themselves in the solid state, influencing crystal structure and physical properties. For derivatives of this compound, X-ray crystallography combined with computational analysis reveals a rich network of non-covalent interactions.

π-π Stacking: The planar, electron-rich aromatic rings of these molecules facilitate π-π stacking interactions. These interactions are crucial for crystal packing, where rings of adjacent molecules arrange in a parallel-displaced or offset fashion. Computational and crystallographic studies on related structures have quantified these interactions, with typical centroid-to-centroid distances ranging from approximately 3.6 to 3.9 Å. nih.gov These offset stacking arrangements help to minimize electrostatic repulsion while maximizing attractive van der Waals forces.

Other Interactions: In addition to hydrogen bonding and π-π stacking, other interactions can play a role. For example, O-H···π interactions, where the hydroxyl group donates its proton to the π-system of an adjacent aromatic ring, have been identified in related crystal structures. researchgate.net The interplay of these varied and directional interactions dictates the final crystal packing, leading to complex and stable supramolecular architectures.

Table 3: Intermolecular Interactions in Crystal Structures of 2-Hydroxy-5-methoxybenzoyl Derivatives This table is interactive. You can sort and filter the data.

| Interaction Type | Donor | Acceptor | Distance/Parameter | Reference Compound |

|---|---|---|---|---|

| Intermolecular H-Bond | N-H | O=C | ~2.0 - 2.2 Å (H···O) | N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide nih.gov |

| Intermolecular H-Bond | C-H | O=C | ~2.4 - 2.6 Å (H···O) | 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one scribd.com |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.65 Å (centroid-centroid) | N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide nih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.63 Å (intercentroid) | 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one scribd.com |

| O-H···π Interaction | O-H | Phenyl Ring | - | 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol researchgate.net |

Topological Studies (e.g., ELF, LOL, RDG)

Topological analysis of scalar fields derived from quantum chemical calculations provides a profound understanding of chemical bonding and non-covalent interactions, going beyond simple geometric descriptions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). This method partitions a molecule into atomic basins and identifies critical points in the electron density. A bond critical point (BCP) located between two atoms indicates the presence of a chemical bond. The properties at this BCP, such as the value of the electron density (ρ_BCP) and its Laplacian (∇²ρ_BCP), are used to characterize the bond. For the strong intramolecular hydrogen bond in salicylaldehyde-type systems, QTAIM analysis reveals a BCP between the hydroxyl hydrogen and the carbonyl oxygen. nih.govresearcher.lifesid.ir The values of ρ_BCP and a negative total electron energy density (H_BCP) at this point indicate a significant interaction with partial covalent character. sid.ir

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF is a function that maps the localization of electron pairs in a molecule. jussieu.frwikipedia.org It provides a chemically intuitive picture that aligns with Lewis structures and VSEPR theory. ELF isosurfaces reveal the positions of atomic cores, covalent bonds, and lone pairs. wikipedia.org For this compound, ELF analysis would show localization basins corresponding to the C-C and C=O bonds, the lone pairs on the oxygen and chlorine atoms, and the covalent O-H bond. The LOL provides complementary information about regions of high orbital overlap. araproceedings.com Together, ELF and LOL analyses can vividly illustrate the electronic structure and bonding patterns.

Reduced Density Gradient (RDG): The RDG is a powerful tool for identifying and visualizing non-covalent interactions (NCIs). mdpi.com It is based on the electron density and its gradient. Plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) generates a 2D scatter plot where different types of interactions appear in distinct regions. mdpi.com This allows for the clear identification of strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. These interactions can then be mapped onto the 3D molecular structure, providing a visually compelling image of the non-covalent interaction landscape within and between molecules. researchgate.net

Table 4: Information Derived from Topological Analysis Methods This table is interactive. You can sort and filter the data.

| Method | Analyzed Field | Key Information Provided | Application Example |

|---|---|---|---|

| QTAIM | Electron Density (ρ(r)) | Identifies bond paths (BCPs); characterizes bond strength and type (covalent, ionic, H-bond) through ρ_BCP and ∇²ρ_BCP. nih.govresearcher.lifesid.ir | Characterization of the intramolecular O-H···O hydrogen bond as a strong, partially covalent interaction. sid.ir |

| ELF | Electron Localization | Visualizes core electrons, covalent bonds, and lone pairs in a chemically intuitive manner. jussieu.frwikipedia.org | Mapping the regions of the C=O double bond and the lone pairs on the carbonyl oxygen involved in H-bonding. |

| LOL | Orbital Overlap | Highlights regions with significant orbital overlap, complementing ELF in bond analysis. araproceedings.com | Differentiating bonding and non-bonding regions of electron density. |

| RDG | Reduced Density Gradient | Identifies and visualizes non-covalent interactions (H-bonds, van der Waals, steric clashes) in real space. researchgate.netmdpi.com | Visualizing the intramolecular H-bond as a strong attractive interaction and weaker van der Waals contacts. |

Applications of 2 Hydroxy 5 Methoxybenzoyl Chloride As a Chemical Intermediate in Advanced Synthesis

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The unique substitution pattern of 2-hydroxy-5-methoxybenzoyl chloride makes it a precursor for various pharmacologically active compounds. The interplay of its hydroxyl, methoxy (B1213986), and acyl chloride groups allows it to serve as a foundational component in the synthesis of intermediates for a range of therapeutic agents.

The quinoline (B57606) core is fundamental to the structure of fluoroquinolone antibiotics. The synthesis of these crucial drugs often involves the construction of a substituted quinoline or quinolone ring system. While direct use of this compound in the synthesis of major commercial fluoroquinolones is not widely documented, its structural motifs are relevant. Substituted benzoyl chlorides are key reagents in reactions like the Friedländer annulation, where an o-aminoaryl ketone or aldehyde condenses with a compound containing an α-methylene group adjacent to a carbonyl, to form the quinoline ring.

The 2-hydroxy-5-methoxybenzoyl moiety could be incorporated to produce novel quinoline derivatives for antibacterial screening. For example, quinoline-based compounds are a significant class of agents with a wide array of biological properties, including anticancer and anti-infective activities. mdpi.com The development of new fluoroquinolone precursors is a critical step, as these intermediates can be readily converted to the final drug molecules through subsequent reactions like N-alkylation. nih.gov

The antipsychotic drug Sulpiride is a substituted benzamide (B126) derivative, specifically N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide. ekb.eg Its synthesis relies on the formation of an amide bond between 2-methoxy-5-sulfamoylbenzoic acid and (1-ethylpyrrolidin-2-yl)methylamine. ekb.eg The immediate precursor for this reaction is typically an activated form of the benzoic acid, such as its methyl ester or the corresponding acyl chloride. ontosight.ai

This compound is structurally related to the core of Sulpiride. Although the synthesis of Sulpiride itself starts with precursors already containing the sulfamoyl group, the chemistry highlights the importance of methoxy-substituted benzoyl compounds in this class of drugs. For instance, novel benzamide derivatives designed as potential antipsychotics often retain this substituted benzoyl scaffold. A study on Sulpiride analogs involved the synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides where the sulfamoyl group was replaced with various sulfonamido groups, demonstrating the modularity of this synthetic approach. sapub.org Similarly, the synthesis of salicylamide (B354443) derivatives for other therapeutic targets often starts with a methoxy-protected benzoic acid, like 5-chloro-2-methoxybenzoic acid, to achieve higher yields before deprotection in the final step to reveal the hydroxyl group. nih.gov This underscores the role of such benzoyl chloride intermediates in constructing complex pharmaceutical agents.

The versatility of this compound extends to the synthesis of oncology drug candidates, particularly those based on quinolinone and fluorouracil scaffolds.

Quinolinone Derivatives: Many potent anticancer agents are based on the 4-quinolinone structure. researchgate.net The synthesis of these compounds often involves building a substituted phenyl group at various positions on the quinolinone core, a task for which substituted benzoyl chlorides are well-suited. Methoxy-substituted benzoyl chlorides, for example, have been used to prepare quinoxaline (B1680401) derivatives that were evaluated for anticancer activity. nih.gov Research has identified 4-phenylquinolin-2(1H)-one analogs as promising anticancer leads, with some derivatives showing potent cytotoxicity against various tumor cell lines at nanomolar concentrations. researchgate.net The 2-hydroxy-5-methoxybenzoyl moiety can be introduced to create novel quinolinone structures, leveraging the known importance of alkoxy and hydroxy groups for improving biological activity in other anticancer scaffolds. google.commdpi.com

Fluorouracil Derivatives: 5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent, but its efficacy is often limited by toxicity and poor selectivity. nih.gov A common strategy to overcome these limitations is the development of prodrugs, where 5-FU is chemically modified to improve its pharmacokinetic properties. One approach is the creation of N-acyl derivatives. While many reported syntheses of 5-FU derivatives involve coupling with amino acids, peptides, or other active agents through various linkers nih.govnih.gov, acylation with a benzoyl chloride represents a direct method to attach a lipophilic or otherwise functionalized moiety. The use of this compound could yield a novel 5-FU prodrug, with the expectation that the benzoyl group might alter the drug's solubility, membrane permeability, or release characteristics.

A direct and significant application of this compound is in the synthesis of N-benzoyl-2-hydroxybenzamides. These compounds are formed through the reaction of a substituted benzoyl chloride with salicylamide (2-hydroxybenzamide). nih.gov A study focused on generating a library of these compounds for biological screening reacted various benzoyl chlorides with salicylamide in refluxing pyridine (B92270). nih.gov This general procedure is directly applicable to this compound to produce N-(2-hydroxy-5-methoxybenzoyl)-2-hydroxybenzamide. The resulting compounds have shown potential as antiprotozoal agents, with activity against Toxoplasma gondii, trypanosomes, and Leishmania. nih.gov

| Reactant 1 | Reactant 2 (Substituted Benzoyl Chloride) | Resulting N-Benzoyl-2-hydroxybenzamide |

| Salicylamide | 4-Methoxybenzoyl chloride | 2-Hydroxy-N-(4-methoxybenzoyl)benzamide |

| Salicylamide | 4-Ethylbenzoyl chloride | N-(4-Ethylbenzoyl)-2-hydroxybenzamide |

| Salicylamide | 3,4,5-Trimethoxybenzoyl chloride | N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide |

| Salicylamide | This compound | N-(2-Hydroxy-5-methoxybenzoyl)-2-hydroxybenzamide |

This table presents examples of N-Benzoyl-2-hydroxybenzamides synthesized via the reaction of salicylamide with various benzoyl chlorides, as described in the literature, and includes the expected product from this compound. nih.gov

Preparation of Ligands for Coordination Chemistry

This compound is a valuable precursor for synthesizing ligands used in coordination chemistry, primarily through its conversion to 2-hydroxy-5-methoxybenzaldehyde (B1199172) (also known as 5-methoxysalicylaldehyde). This transformation is typically achieved via a reduction reaction. The resulting aldehyde is a key building block for a class of versatile chelating agents known as Schiff base ligands. wikipedia.orgnih.gov

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. nih.govsapub.org 5-Methoxysalicylaldehyde readily reacts with a wide variety of amines to yield Schiff base ligands. These ligands are of great interest because they contain a phenolic hydroxyl group (-OH) and an imine nitrogen atom (-C=N-) in proximity, creating an ideal pocket for coordinating to metal ions. researchgate.net The resulting metal complexes have applications in catalysis, materials science, and as bioactive agents. nih.govrsc.org For example, Schiff bases derived from salicylaldehyde (B1680747) and its derivatives have been used to form stable complexes with transition metals like Cu(II), Ni(II), Zn(II), and Co(II). nih.govsapub.org The presence of the methoxy group from the original benzoyl chloride can fine-tune the electronic properties and solubility of both the ligand and the final metal complex. rsc.org

| Aldehyde Precursor | Condensing Amine | Resulting Schiff Base Ligand Class | Coordinated Metal Ions (Examples) |

| 5-Methoxysalicylaldehyde | Ethylenediamine | N,N'-bis(5-methoxysalicylidene)ethylenediamine | Cu(II), Ni(II), Zn(II) |

| 5-Methoxysalicylaldehyde | 2-Aminophenol | 2-[(E)-(2-hydroxyphenyl)imino]methyl-4-methoxyphenol | Cu(II), Co(II) |

| 5-Methoxysalicylaldehyde | 2-(Aminomethyl)pyridine | (E)-2-(((pyridin-2-yl)methyl)imino)methyl-4-methoxyphenol | UO₂(²⁺) |

| 5-Methoxysalicylaldehyde | Chitosan | 5-methoxysalicylaldehyde-chitosan Schiff base | Cu(II), Ni(II), Zn(II) |

This table illustrates the synthesis of various Schiff base ligands starting from 2-hydroxy-5-methoxybenzaldehyde (derived from this compound) and their use in forming coordination complexes with different metal ions.

Development of Specialized Reagents and Materials

Beyond its role in pharmaceutical synthesis, this compound is an intermediate for creating specialized reagents and functional materials. The chemical functionalities it imparts are useful in diagnostics, biological research, and materials science.

A key application is the synthesis of its corresponding aldehyde, 2-hydroxy-5-methoxybenzaldehyde. This aldehyde has been utilized as a precursor in the synthesis of radiolabeling agents for Positron Emission Tomography (PET) imaging. sigmaaldrich.com Specifically, it was used to synthesize desmethyl-PBR06, a precursor for a PET imaging agent targeting the translocator protein (TSPO), which is important in neuroinflammation studies. sigmaaldrich.com This demonstrates the utility of the core structure in developing advanced diagnostic tools.

Furthermore, 2-hydroxy-5-methoxybenzaldehyde has been employed in the synthesis of tetradentate Schiff base compounds and has been studied for its own biological activities, including acaricidal properties against mites and as a component in studying the olfactory responses of insects. sigmaaldrich.com The Schiff base complexes derived from this aldehyde, as discussed previously, are themselves a class of functional materials. The rich coordination chemistry of ligands derived from ortho-vanillin (an isomer) and its derivatives points to applications in molecular magnetism, luminescence, and catalysis, areas where the 5-methoxy substituted version also contributes. rsc.org The benzoyl chloride itself serves as a specialized reagent for introducing the 2-hydroxy-5-methoxybenzoyl group onto various substrates, thereby imparting specific chemical or physical properties to the target molecule.

Advanced Analytical Techniques for Characterization of 2 Hydroxy 5 Methoxybenzoyl Chloride and Its Synthetic Products

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the structural features of 2-Hydroxy-5-methoxybenzoyl chloride and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of hydrogen atoms. For the related compound, 2-hydroxy-5-methoxybenzaldehyde (B1199172), the ¹H NMR spectrum shows distinct signals corresponding to the aldehydic proton, aromatic protons, and the methoxy (B1213986) group protons. chemicalbook.com The chemical shifts (δ) are influenced by the electronic effects of the hydroxyl and methoxy substituents on the benzene (B151609) ring.

¹³C NMR Spectroscopy: Carbon-13 NMR is used to identify the carbon framework of a molecule. In the case of 2-hydroxy-5-methoxybenzaldehyde, the ¹³C NMR spectrum reveals signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon. chemicalbook.com The positions of these signals are indicative of the carbon-carbon and carbon-oxygen bonding environments.

¹¹⁹Sn NMR Spectroscopy: While not directly applicable to this compound itself, ¹¹⁹Sn NMR spectroscopy would be a relevant technique for characterizing organotin derivatives synthesized from this acyl chloride. This specialized NMR technique provides insights into the coordination environment and geometry around the tin atom in such compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-hydroxy-5-methoxybenzaldehyde, a closely related compound, displays characteristic absorption bands. chemicalbook.com A broad band in the region of 3030-3580 cm⁻¹ is typically assigned to the O-H stretching vibration of the phenolic hydroxyl group. mdpi.com The C=O stretching vibration of the carbonyl group appears as a strong absorption band around 1670 cm⁻¹. mdpi.com Additionally, bands corresponding to C-O stretching and aromatic C-H and C=C vibrations are also observed, confirming the presence of these functional groups. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of 2-hydroxy-5-methoxybenzaldehyde exhibits absorption maxima that are characteristic of its electronic structure. These absorptions are due to π → π* and n → π* transitions within the benzene ring and the carbonyl group.

Mass Spectrometry (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. It would be used to determine the molecular weight of derivatives of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized derivatives of this compound. For instance, the related compound 2-hydroxy-5-methoxybenzoic acid can be used as a matrix additive in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). sigmaaldrich.com

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

X-ray Diffraction (XRD): Powder XRD is used to analyze the crystallinity and phase purity of a bulk sample.

Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its synthetic products.

Column Chromatography: This is a standard method for purifying reaction products. For instance, in the synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde, the crude product was purified by column chromatography on silica (B1680970) gel. mdpi.com

Gas Chromatography (GC): GC is used to separate and analyze volatile compounds. The purity of 2-hydroxy-5-methoxybenzaldehyde can be assessed using GC. tcichemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds in a mixture. It is particularly useful for analyzing non-volatile or thermally sensitive derivatives of this compound.

Data Tables

Table 1: Spectroscopic Data for 2-Hydroxy-5-methoxybenzaldehyde

| Technique | Observation | Reference |

| ¹H NMR | Signals for aldehydic, aromatic, and methoxy protons | chemicalbook.com |

| ¹³C NMR | Signals for carbonyl, aromatic, and methoxy carbons | chemicalbook.com |

| IR (cm⁻¹) | ~3030-3580 (O-H), ~1670 (C=O) | chemicalbook.commdpi.com |

| UV-Vis | Characteristic absorption maxima |

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. In the context of syntheses involving this compound, HPLC is used to determine the purity of products and to separate components in a mixture. thieme-connect.com The method offers high resolution and sensitivity, making it ideal for detecting even trace impurities.

Derivatization with reagents from the benzoyl chloride family is a well-established strategy in HPLC to enhance the detectability and chromatographic retention of polar analytes like amino acids and neurotransmitters. nih.govnih.gov This underscores the utility of the benzoyl chloride functional group in facilitating robust HPLC analysis. nih.gov An HPLC method for a structurally related compound, 5-Bromo-2-hydroxy-4-methoxybenzophenone, demonstrates a practical application. This reverse-phase (RP) HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 1: Example HPLC Conditions for Analysis of a Benzophenone (B1666685) Derivative

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detector | UV-Vis | thieme-connect.com |

| Application | Purity assessment, impurity isolation, pharmacokinetics | sielc.com |

| Note | For Mass Spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid. | sielc.com |

The total analysis time for similar compounds can be optimized, with separations achievable in under 15-20 minutes, making it a relatively high-throughput technique for complex mixtures. nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique routinely employed in synthetic organic chemistry. researchgate.net Its primary functions are to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products, and to identify the optimal solvent system (eluent) for purification by column chromatography. thieme-connect.comresearchgate.net

In a typical synthesis starting from this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate at different time intervals. researchgate.net The plate is then developed in a suitable solvent mixture. The resulting spots, visualized under UV light or with a staining agent, indicate the different components present in the mixture. thieme-connect.comresearchgate.net The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the compounds. researchgate.net

Table 2: Hypothetical TLC Monitoring of a Reaction

| Component | Function | Typical Rf Value | Observation | Source |

|---|---|---|---|---|

| Starting Material | Reactant | ~0.7 | Spot diminishes over time | thieme-connect.comresearchgate.net |

| Product | Desired Compound | ~0.4 | Spot appears and intensifies | thieme-connect.comresearchgate.net |

| By-product | Impurity | ~0.2 | May appear during the reaction | thieme-connect.comresearchgate.net |

| Solvent System | Mobile Phase | N/A | e.g., 3:1 Petroleum Ether/Ethyl Acetate | thieme-connect.com |

Column Chromatography for Purification

Following a synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and by-products. Column chromatography is the standard method for purifying these mixtures on a preparative scale. thieme-connect.com The technique operates on the same principles as TLC but on a much larger scale. researchgate.net A glass column is packed with a stationary phase, typically silica gel, and the crude mixture is loaded onto the top. thieme-connect.com A solvent system (eluent), often determined from prior TLC analysis, is then passed through the column. researchgate.net

Components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. researchgate.net

Table 3: General Parameters for Column Chromatography Purification

| Parameter | Description | Example | Source |

|---|---|---|---|

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica Gel (200–300 mesh) | thieme-connect.com |

| Mobile Phase (Eluent) | The solvent that carries the mixture through the column. | A gradient or isocratic system, e.g., Petroleum Ether and Ethyl Acetate | thieme-connect.com |

| Loading Method | How the crude product is applied to the column. | Dry loading or direct application in a minimal amount of solvent |

| Fraction Analysis | Method to check the purity of collected fractions. | Thin Layer Chromatography (TLC) | researchgate.net |

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis maps the space occupied by a molecule in a crystal and provides insights into close contacts between neighboring atoms, which are crucial for understanding the stability and packing of the crystal structure. iucr.org The surface is colored based on normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white indicates contacts of normal length, and blue indicates longer contacts. iucr.org

In the crystal structure of a related compound, 2-hydroxy-7-methoxy-1,8-bis(2,4,6-trichlorobenzoyl)naphthalene, Hirshfeld analysis showed that Cl⋯H/H⋯Cl contacts were the most significant contributors to the surface interactions. nih.gov

Table 4: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for 2-hydroxy-7-methoxy-1,8-bis(2,4,6-trichlorobenzoyl)naphthalene

| Intermolecular Contact | Contribution Percentage | Source |

|---|---|---|

| Cl⋯H/H⋯Cl | 31.0% | nih.gov |

| C⋯H/H⋯C | 14.8% | nih.gov |

| H⋯H | 14.0% | nih.gov |

| O⋯H/H⋯O | 12.8% | nih.gov |

| Cl⋯Cl | 11.0% | nih.gov |

| Cl⋯C/C⋯Cl | 8.2% | nih.gov |

| Cl⋯O/O⋯Cl | 3.9% | nih.gov |

| C⋯C | 3.0% | nih.gov |

| O⋯C/C⋯O | 1.3% | nih.gov |

This quantitative data is invaluable for crystal engineering and for understanding how molecular modifications can influence the solid-state structure of synthetic products derived from this compound. nih.gov

Future Research Directions and Emerging Challenges in the Study of 2 Hydroxy 5 Methoxybenzoyl Chloride

Development of Novel and Highly Efficient Green Synthetic Pathways

The traditional synthesis of benzoyl chlorides often involves the use of hazardous reagents like thionyl chloride or oxalyl chloride, which generate stoichiometric amounts of acidic and gaseous byproducts. A significant future challenge lies in developing greener, more sustainable methods for the preparation of 2-Hydroxy-5-methoxybenzoyl chloride.

Future research in this area will likely focus on several key strategies:

Catalytic Acyl Chlorination: Exploring catalytic methods to replace stoichiometric chlorinating agents is a primary goal. This could involve the development of novel catalysts that can activate the corresponding carboxylic acid, 2-hydroxy-5-methoxybenzoic acid, for chlorination under milder conditions and with higher atom economy.

Solvent Minimization and Recycling: Industrial processes for similar compounds, such as 2,4,5-trifluoro-3-methoxybenzoyl chloride, have demonstrated the feasibility of recycling mother liquors and avoiding the use of solvents in certain steps. google.com Similar strategies could be developed for the synthesis of this compound to minimize environmental impact.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability for reactions involving hazardous materials. The development of a continuous flow process for the synthesis of this compound could enable better control over reaction parameters and reduce the risks associated with handling reactive intermediates.

Alternative Starting Materials: Investigating alternative and more readily available starting materials could also contribute to greener synthetic routes. For instance, processes starting from inexpensive materials like dimethyl terephthalate (B1205515) have been developed for other complex benzoic acid derivatives, suggesting that exploring different synthetic disconnections could lead to more sustainable pathways.

A clean synthesis process developed for cosmetic-grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid highlights the potential for clean production by recycling byproducts like hydrogen chloride. google.com Adopting similar principles for the production of this compound represents a significant and worthwhile challenge.

Exploration of Unprecedented Reactivity and Catalytic Transformations

The bifunctional nature of this compound, with its electrophilic acyl chloride and nucleophilic hydroxyl group, presents a rich landscape for exploring novel reactivity and catalytic transformations.

Key areas for future investigation include: